3-Aminoheptanoic acid

Vue d'ensemble

Description

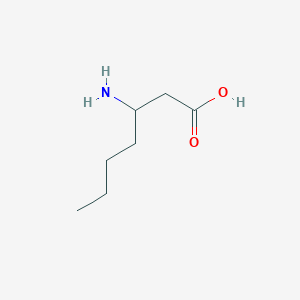

3-Aminoheptanoic acid is a chemical compound with the empirical formula C7H15NO2 . It has a molecular weight of 145.20 . The compound is typically available in powder form .

Molecular Structure Analysis

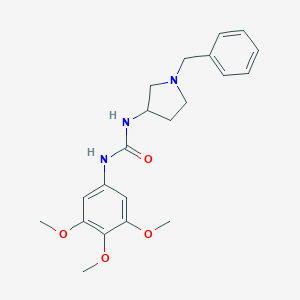

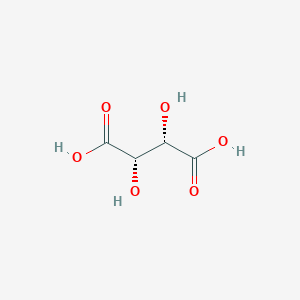

The molecular structure of 3-Aminoheptanoic acid consists of a seven-carbon chain (heptanoic acid) with an amino group (-NH2) attached to the third carbon . The compound has a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

3-Aminoheptanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 256.8±23.0 °C at 760 mmHg, and a flash point of 109.1±22.6 °C . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 142.8±3.0 cm3 .Applications De Recherche Scientifique

Amino acids, including 3-Aminoheptanoic acid, are highly soluble in water and have a wide range of activities . They are the basic units of proteins and the primary substance supporting biological life activities . They play very important roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .

In addition to these functions, amino acids are also widely used in the food industry . For example, the main raw material of the sweetener aspartame is L-phenylalanine . Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition .

Furthermore, amino acids are widely used in the medical and healthcare industries . They have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . Therefore, amino acids are commonly employed in drug synthesis and structural modification .

-

Food Industry : Amino acids are used to enhance the flavor of food and enhance nutrition . For example, the main raw material of the sweetener aspartame is L-phenylalanine .

-

Medical and Healthcare Industries : Amino acids have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

-

Drug Synthesis and Structural Modification : The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . Therefore, amino acids are commonly employed in drug synthesis and structural modification .

-

Organic Building Blocks : 3-Aminoheptanoic acid can be used as an organic building block in chemical synthesis .

-

Agriculture : Amino acids can be used as a natural and non-toxic plant nutritional supplement in agriculture, enhancing the growth and yield of crops .

-

Animal Feed : Amino acids are essential components of animal feed. They are used to promote healthy growth in animals .

-

Cosmetics : Amino acids and their derivatives are used in cosmetic products due to their moisturizing, antioxidant, and restorative properties .

-

Biotechnology : Amino acids play a crucial role in biotechnology for protein production and other biological research .

-

Environmental Science : Certain amino acids can bind to heavy metals in the environment, helping to reduce their toxicity .

-

Organic Building Blocks : 3-Aminoheptanoic acid can be used as an organic building block in chemical synthesis .

Safety And Hazards

Propriétés

IUPAC Name |

3-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUENJGFCFZKXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395342 | |

| Record name | 3-aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoheptanoic acid | |

CAS RN |

104883-48-9 | |

| Record name | 3-aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)

![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)